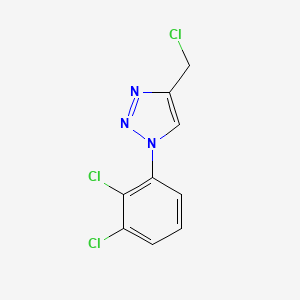
4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H6Cl3N3 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound features both chloromethyl and dichlorophenyl groups, which significantly influence its biological activity and chemical reactivity.
Chemical Structure and Properties
- IUPAC Name : 4-(Chloromethyl)-1-(2,3-dichlorophenyl)triazole
- Molecular Formula : C9H6Cl3N3
- Molecular Weight : 253.52 g/mol
- CAS Number : 1249404-92-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism involves binding to enzymes or receptors, potentially inhibiting their activity or altering their function. Notably, compounds in the triazole class have been shown to inhibit enzymes involved in microbial cell wall synthesis, which can lead to antimicrobial effects.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, studies have shown that substitutions on the phenyl ring can enhance antifungal activity against Candida albicans. The presence of halogens such as chlorine has been linked to increased potency:
| Compound | Substitution | MIC (µg/mL) |
|---|---|---|
| This compound | 2,3-dichloro | 0.020 |
| 4-Chlorinated derivative | N/A | 0.022 |
| 4-Brominated derivative | N/A | 0.210 |
In particular, the dichloro substitution appears to enhance the compound's effectiveness against various fungal strains compared to its unsubstituted counterparts .
Inhibitory Activity on Cytochrome P450 Enzymes
The compound has also been evaluated for its inhibitory effects on cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of steroid hormones. In studies:
| Enzyme | Inhibition Activity |
|---|---|
| CYP11B1 | No inhibition |
| CYP11B2 | Slight inhibition at high concentrations |
| CYP17 | No significant inhibition |
These findings suggest that while the compound may not strongly inhibit all cytochrome P450 enzymes, it could have selective effects that warrant further investigation .
Anticancer Properties
Emerging research highlights the potential anticancer properties of triazole derivatives. For example, certain related compounds have demonstrated cytotoxicity against cancer cell lines such as HCT-116 and T47D:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole derivative A | HCT-116 | 6.2 |
| Triazole derivative B | T47D | 27.3 |
These results indicate that modifications in the triazole structure can lead to enhanced anticancer activity .
Case Study: Antifungal Efficacy
A study conducted on various azole derivatives including those similar to this compound revealed that specific substitutions significantly impacted their antifungal efficacy. The most active compound was found to be approximately 80 times more effective than fluconazole against C. albicans .
Research Findings on Selectivity
Further molecular modeling studies have indicated that the unique structure of this triazole allows for selective binding to target enzymes involved in fungal growth and proliferation. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
属性
IUPAC Name |
4-(chloromethyl)-1-(2,3-dichlorophenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-6-5-15(14-13-6)8-3-1-2-7(11)9(8)12/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPDXZOYQDTOAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














